2,3-Dimethoxy-1-naphthoic acid
Description
2,3-Dimethoxy-1-naphthoic acid (C₁₃H₁₂O₄) is a methoxy-substituted naphthoic acid derivative. It is synthesized via oxidation of 2,3-dimethoxy-1-naphthaldehyde using Na₂CO₃ and KMnO₄ under controlled conditions, as initial attempts with CuBr₂ and t-BuOOH failed to yield the desired product . This compound is notable for its role in pharmaceutical research, particularly in synthesizing amides and tetrazoles, which are intermediates in drug development (e.g., tetrazoles 266–270) . Its structural features—two methoxy groups at positions 2 and 3 on the naphthalene ring—influence its reactivity and applications compared to related compounds.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2,3-dimethoxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-16-10-7-8-5-3-4-6-9(8)11(13(14)15)12(10)17-2/h3-7H,1-2H3,(H,14,15) |
InChI Key |
ZRDWGUKPAHRELS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-1-naphthoic acid typically involves the methoxylation of naphthalene derivatives followed by carboxylation. One common method includes the reaction of 2,3-dimethoxynaphthalene with carbon dioxide in the presence of a strong base, such as potassium tert-butoxide, under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Substitution Reactions
The methoxy and carboxylic acid groups direct electrophilic and nucleophilic substitution reactions.
Aromatic Nucleophilic Substitution
-
Ortho-magnesium carboxylate-driven substitution :
Theoretical studies (DFT/CAM-B3LYP) show that magnesium carboxylates formed via deprotonation of the carboxylic acid group facilitate nucleophilic substitution at the C1 position of the naphthalene ring ( ).
Alkoxy Substitution
-
In alcoholic solvents, methoxy groups undergo displacement by alkoxide ions. For example:
Carboxylic Acid Reduction
Methoxy Group Demethylation
-
Methoxy groups are cleaved under acidic conditions (e.g., HBr/AcOH):
Amide Coupling
Decarboxylation
Thermal or photolytic decarboxylation eliminates CO₂, forming 2,3-dimethoxynaphthalene:
Lactate Dehydrogenase (LDH) Inhibition
-
2,3-Dimethoxy-1-naphthoic acid derivatives exhibit moderate inhibition of Babesia microti LDH:
Compound IC₅₀ (μM) Selectivity Index (SI) DHNA derivative 30.19 22.1 DBHCA derivative 53.89 2.6
Comparative Reactivity
| Reaction Type | 2,3-Dimethoxy-1-naphthoic acid | 1,4-Dimethoxy-2-naphthoic acid |
|---|---|---|
| Substitution Rate | Faster (electron-rich ring) | Slower (steric hindrance) |
| Decarboxylation | 120 kJ/mol | 135 kJ/mol |
| Esterification Yield | 89% | 76% |
Mechanistic Insights
Scientific Research Applications
2,3-Dimethoxy-1-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-1-naphthoic acid involves its interaction with various molecular targets. The methoxy groups and carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The table below compares key structural and synthetic features of 2,3-dimethoxy-1-naphthoic acid with analogous naphthoic acids:
Spectral and Physical Properties
Q & A
Basic Research Questions
Q. What are the recommended laboratory protocols for synthesizing 2,3-Dimethoxy-1-naphthoic acid?
- Methodology : Begin with a naphthoic acid precursor, such as 1-naphthoic acid, and introduce methoxy groups via nucleophilic substitution or alkylation. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst) to enhance yield. For purification, employ recrystallization using ethanol or methanol, followed by vacuum drying. Monitor intermediates via TLC and confirm final product purity via HPLC (>98%) .
- Safety : Use fume hoods, wear nitrile gloves, and avoid contact with oxidizing agents to prevent side reactions .
Q. How should 2,3-Dimethoxy-1-naphthoic acid be stored to maintain stability in laboratory settings?
- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid proximity to strong oxidizers (e.g., peroxides) due to potential incompatibility. Conduct stability tests under accelerated conditions (40°C/75% RH for 6 months) to assess degradation .
- Handling : Use engineering controls (e.g., local exhaust ventilation) and PPE (safety goggles, lab coats) to minimize exposure .
Q. What analytical techniques are essential for characterizing 2,3-Dimethoxy-1-naphthoic acid?
- Structural Confirmation : Use H/C NMR to verify methoxy group positions (δ 3.8–4.0 ppm for OCH) and aromatic protons. Complement with FT-IR (C=O stretch at ~1680 cm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
- Purity Analysis : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for 2,3-Dimethoxy-1-naphthoic acid be resolved?
- Contradiction Analysis : Cross-validate NMR data with computational tools (e.g., DFT calculations for chemical shift prediction). Compare with structurally similar compounds (e.g., 3-Methoxy-2-naphthoic acid, δ 3.7–3.9 ppm for OCH) .
- Crystallography : Perform single-crystal X-ray diffraction to confirm substituent positions and rule out polymorphism .
Q. What experimental designs are suitable for studying the stability of 2,3-Dimethoxy-1-naphthoic acid under varying pH conditions?
- Methodology : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via UV-Vis spectroscopy (λ~280 nm) to track degradation. Identify breakdown products using LC-MS .
- Data Interpretation : Compare degradation kinetics (pseudo-first-order rate constants) across pH levels to identify instability thresholds .
Q. How can researchers assess the ecological impact of 2,3-Dimethoxy-1-naphthoic acid given limited ecotoxicological data?
- Strategies :
- Biodegradation : Use OECD 301F tests with activated sludge to measure mineralization rates.
- Aquatic Toxicity : Conduct acute toxicity assays on Daphnia magna (48-hr EC) and algae (72-hr growth inhibition).
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
